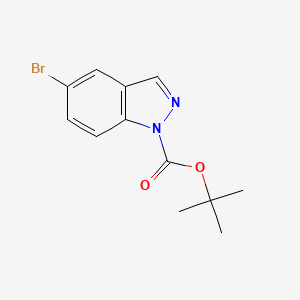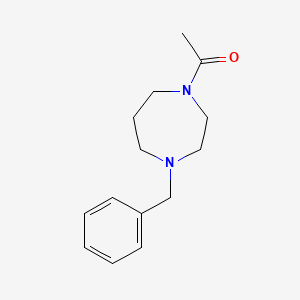
(1-Isopropylpiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group at the nitrogen atom and a hydroxymethyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylpiperidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1-Isopropylpiperidin-3-yl)ketone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Isopropylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products:
Oxidation: (1-Isopropylpiperidin-3-yl)aldehyde or (1-Isopropylpiperidin-3-yl)carboxylic acid.
Reduction: (1-Isopropylpiperidin-3-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Isopropylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of (1-Isopropylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to various receptors or enzymes. The piperidine ring provides structural rigidity, which is important for its biological activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
- (1-Isopropylpiperidin-4-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
- (1-Phenylpyrrolidin-3-yl)methanol
Comparison: (1-Isopropylpiperidin-3-yl)methanol is unique due to the position of the hydroxymethyl group on the third carbon of the piperidine ring. This structural feature distinguishes it from similar compounds where the hydroxymethyl group may be located at different positions or on different ring systems. This positional difference can significantly impact the compound’s chemical reactivity and biological activity .
Properties
IUPAC Name |
(1-propan-2-ylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-3-4-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXLHLSTUPFULX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634958 |
Source


|
| Record name | [1-(Propan-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752970-45-9 |
Source


|
| Record name | [1-(Propan-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)













